Cyclooctatetraene
Overview
Description
Synthesis Analysis
COT was initially synthesized by Richard Willstätter in Munich in 1905. He used pseudopelletierine as the starting material and employed the Hofmann elimination as a key transformation. Interestingly, Willstätter observed that COT did not display the expected aromatic properties. Chemists in the United States attempted to synthesize COT between 1939 and 1943 but faced challenges. Willstätter clarified that the American chemists had not synthesized styrene (as they believed) but indeed COT, as evidenced by the reduction of cyclooctatetraene to cyclooctane—a reaction impossible for styrene .
Molecular Structure Analysis
COT has a non-planar, tub-shaped geometry and is a nonaromatic 4n π-conjugated system . It possesses 8π electrons and a triplet ground state when the p electrons are delocalized. Due to its antiaromatic nature, COT is highly unstable and reactive .
Chemical Reactions Analysis
Unlike benzene, which primarily undergoes substitution reactions, COT behaves as an ordinary polyene and undergoes addition reactions . Its reactivity aligns with that of a typical polyene hydrocarbon .
Physical And Chemical Properties Analysis
Scientific Research Applications
Nanoparticle Synthesis and Catalysis
COT has been used as a precursor for the preparation of small, narrowly distributed silica-supported osmium nanoparticles. These nanoparticles exhibit significant activity in the hydrogenolysis of alkanes, a process important in organic synthesis and petrochemical industries (Low et al., 2013).
Complex Molecule Synthesis
COT is capable of undergoing various oxidation and cycloaddition reactions, leading to the formation of complex polycyclic structures. Its ability to form complexes with transition metals facilitates bond formation, making it valuable in the synthesis of naturally occurring and non-naturally occurring compounds (Glaeske & Donaldson, 2012).
Transition Metal Mediated Synthesis
COT is central in the synthesis of substituted cyclooctatetraenes, which are theoretically and synthetically significant. The transition metal-mediated synthesis of these compounds is a primary methodology in this field (Wang & Xi, 2007).
Polyfunctionalized Building Blocks
COT serves as the basis for creating specifically polyfunctionalized C8 building blocks. Its derivatives are used for preparing meso-persubstituted azepanes and oxepanes, highlighting its versatility in organic synthesis (Armbruster et al., 2000).
Study of Aromaticity and Antiaromaticity
Research on COT has provided insights into its aromaticity and antiaromaticity, especially in planar structures. Theoretical and experimental studies on this aspect have deepened understanding of these fundamental chemical concepts (Nishinaga et al., 2010).
Ligand Chemistry
Substituted cyclooctatetraenes are used as ligands in f-metal chemistry, influencing properties like thermal and kinetic stability, solubility, and structural features of metal complexes. This application is particularly significant in the field of inorganic chemistry (Roesky, 2001).
MOCVD Applications
Ru(0) cyclooctatetraene complexes are optimal for metal organic chemical vapour deposition (MOCVD) applications, demonstrating the role of COT in advanced material synthesis and semiconductor technology (Ando et al., 2012).
Enhanced Photostability in Fluorescence Applications
Direct or proximal conjugation of COT to cyanine fluorophores has been shown to enhance photostability without affecting native spectral characteristics. This application is particularly important in the field of fluorescence-based technologies (Altman et al., 2011).
Safety And Hazards
properties
IUPAC Name |
cyclooctatetraene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-4-6-8-7-5-3-1/h1-8H/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUIUFJBNGTBMD-DLMDZQPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1=C\C=C/C=C\C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8 | |
Record name | CYCLOOCTATETRAENE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060867 | |
Record name | 1,3,5,7-Cyclooctatetraene | |
Source | EPA DSSTox | |
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Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclooctatetraene appears as a colorless liquid. May irritate skin and eyes. Less dense than water and insoluble in water. Vapors heavier than air. Used to make rubber., Colorless liquid; [CAMEO] Clear, dark yellow liquid; [Aldrich MSDS] | |
Record name | CYCLOOCTATETRAENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3058 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,3,5,7-Cyclooctatetraene | |
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Vapor Pressure |
7.8 [mmHg] | |
Record name | 1,3,5,7-Cyclooctatetraene | |
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Product Name |
Cyclooctatetraene | |
CAS RN |
629-20-9 | |
Record name | CYCLOOCTATETRAENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3058 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyclooctatetraene | |
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Record name | Cyclooctatetraene | |
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Record name | 1,3,5,7-Cyclooctatetraene | |
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Record name | 1,3,5,7-Cyclooctatetraene | |
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Record name | Cyclooctatetraene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.074 | |
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Record name | CYCLOOCTATETRAENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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